![molecular formula C18H19N3O2S B4617523 5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B4617523.png)
5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-A]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown. Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Pharmacokinetics
The modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions, which could potentially influence these properties .
Result of Action
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
Action Environment
The microwave-assisted technique used in the synthesis of these compounds is preferable due to the yield enhancements attained, time-saving, and environmentally safe reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new anticancer and anti-inflammatory drugs.
Industry: May be used in the synthesis of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-A]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-B]pyridines: Another class of thiazole-fused heterocycles with diverse biological properties.
Uniqueness
5-Oxo-N-(pentan-2-YL)-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-oxo-N-pentan-2-yl-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-7-12(2)20-16(22)14-10-19-18-21(17(14)23)15(11-24-18)13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGDSOBUBXDFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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